4-Aminooxolan-3-one hydrochloride
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Overview
Description
4-Aminooxolan-3-one hydrochloride is a chemical compound with potential applications in various fields, including pharmaceuticals and chemical research. It is characterized by its unique structure, which includes an oxolane ring with an amino group and a ketone functional group. This compound is often used as a reference standard in pharmaceutical testing .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminooxolan-3-one hydrochloride typically involves the reaction of oxolane derivatives with amino and ketone functional groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and purification systems to streamline the process and maintain consistency in the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Aminooxolan-3-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .
Scientific Research Applications
4-Aminooxolan-3-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 4-Aminooxolan-3-one hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways. Its unique structure allows it to bind to specific active sites on enzymes, thereby modulating their activity .
Comparison with Similar Compounds
- 4-Aminooxolan-2-one
- 4-Aminooxolan-3-one
- 4-Aminooxolan-3-one sulfate
Comparison: 4-Aminooxolan-3-one hydrochloride is unique due to its specific hydrochloride group, which can influence its solubility and reactivity compared to other similar compounds. This makes it particularly useful in certain applications where these properties are advantageous .
Properties
IUPAC Name |
4-aminooxolan-3-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2.ClH/c5-3-1-7-2-4(3)6;/h3H,1-2,5H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXZHIGKHLGNAMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)CO1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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